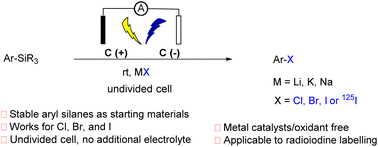Electrochemical (radio)-halodesilylation of aromatic silanes†
Organic Chemistry Frontiers Pub Date: 2023-11-24 DOI: 10.1039/D3QO01553J
Abstract
We have developed a green and efficient electrochemical halodesilylation of trimethylsilanes to synthesize aryl halides. The reaction was carried out under mild conditions without sophisticated equipment, transition metal catalysts, hazardous oxidants, and additional electrolytes. The protocol also has broad substrate scope and high functional group tolerance. Moreover, this electrochemical method is applicable to radioactive iodine labeling.


Recommended Literature
- [1] The electrostatic capacity of aluminium and tantalum anode films
- [2] Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
- [3] A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols†
- [4] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [5] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
- [6] B-TUD-1: a versatile mesoporous catalyst†
- [7] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [8] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [9] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [10] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 178064-02-3
-
CAS no.: 1115-82-8
-
CAS no.: 101713-87-5
-
CAS no.: 147253-67-6









